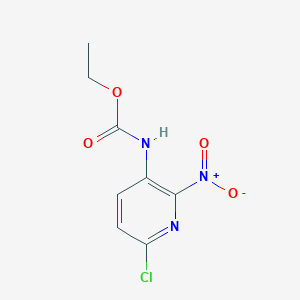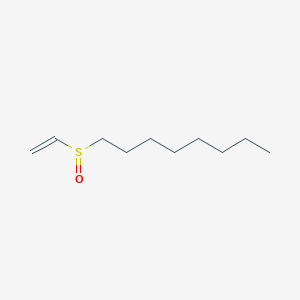
Benzaldehyde, 4-(dihexylamino)-
描述
Synthesis Analysis
The synthesis of compounds involving 4-(dihexylamino)benzaldehyde has been reported in several studies . For instance, it has been used as a starting material in the synthesis of azo-benzoic acids, where it undergoes diazenyl coupling reactions . Another study reported the synthesis of an ion-associate complex with tetraphenylborate, which was formed through an ion-associate reaction at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(dihexylamino)benzaldehyde and its derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV-VIS spectroscopy, as well as X-ray diffraction analysis. These studies have provided insights into the molecular geometries, bond distances, and angles, as well as the presence of intramolecular and intermolecular hydrogen bonds that influence the stability and reactivity of the compounds.
Chemical Reactions Analysis
4-(dihexylamino)benzaldehyde participates in a variety of chemical reactions. It has been shown to react with methoxyamine under acidic conditions to form a derivatized product suitable for HPLC-UV analysis . The compound also undergoes Meerwein alkylation to form iminium salts, which are sensitive to hydrolysis . Additionally, it can act as a ligand in the formation of ion-associate complexes, demonstrating its ability to interact with other molecules through non-covalent interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(dihexylamino)benzaldehyde and its derivatives have been extensively studied. The compound’s solubility, tautomerism, and acid-base dissociation equilibria have been investigated in different solvent systems and pH conditions. Its electronic characteristics, such as the HOMO-LUMO energy gap, have been computed using density functional theory (DFT), providing information on its stability and reactivity.
作用机制
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin irritation, serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition .
属性
IUPAC Name |
4-(dihexylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWAOCWPWUTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461376 | |
| Record name | Benzaldehyde, 4-(dihexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90133-80-5 | |
| Record name | Benzaldehyde, 4-(dihexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)





